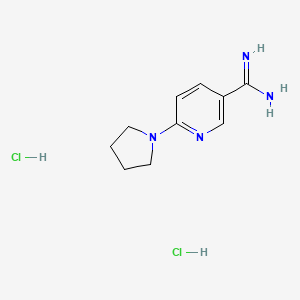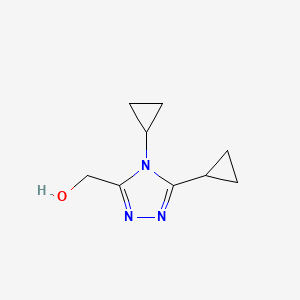
(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol
Übersicht
Beschreibung
“(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C9H13N3O . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods . Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
The molecular structure of “this compound” includes a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The InChI code for this compound is 1S/C9H14N4.2ClH/c10-5-8-11-12-9 (6-1-2-6)13 (8)7-3-4-7;;/h6-7H,1-5,10H2;2*1H .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
A key application of triazolylmethanol derivatives is in catalysis, particularly in facilitating the Huisgen 1,3-dipolar cycloaddition reactions. Salih Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that, when complexed with CuCl, serves as an efficient catalyst for these reactions, offering low catalyst loadings and compatibility with a wide range of functional groups Salih Ozcubukcu et al., 2009.
Structural Chemistry
In structural chemistry, the synthesis and characterization of triazolylmethanol derivatives contribute to our understanding of molecular structures and interactions. For instance, the study by Heng-Shan Dong and Guoyong Huo (2009) detailed the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, revealing insights into its molecular conformation and crystal structure through X-ray diffraction analysis Heng-Shan Dong & Guoyong Huo, 2009.
Material Science and Fluorescence Studies
Triazolylmethanol derivatives are also explored for their potential applications in materials science, including the development of fluorescent materials. Harjinder Singh et al. (2014) described the synthesis of novel fluorescent triazolyl spirocyclic oxindoles, showcasing their potential in bioimaging and sensors due to their significant fluorescence properties Harjinder Singh et al., 2014.
Corrosion Inhibition
The derivatives of triazolylmethanol have been investigated as corrosion inhibitors for metals. Qisheng Ma et al. (2017) studied (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and its analogs for their efficacy in protecting mild steel in acidic environments, highlighting the role of triazole derivatives in enhancing corrosion resistance through surface adsorption mechanisms Qisheng Ma et al., 2017.
Wirkmechanismus
The mechanism of action of triazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Many triazole derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Zukünftige Richtungen
The future directions for research on “(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the broad range of biological activities exhibited by triazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
Biochemische Analyse
Biochemical Properties
(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways within the cell, impacting the overall metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation . This binding often involves interactions with key amino acid residues within the active site of the enzyme or receptor, resulting in conformational changes that affect their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can remain stable for extended periods, but its activity may decrease over time due to degradation or other factors. Long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . High doses can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect the levels of metabolites and the overall metabolic flux within the cell. For example, this compound may inhibit or activate key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters or binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. For instance, this compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein synthesis and processing.
Eigenschaften
IUPAC Name |
(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-5-8-10-11-9(6-1-2-6)12(8)7-3-4-7/h6-7,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPVPXCBVGJKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
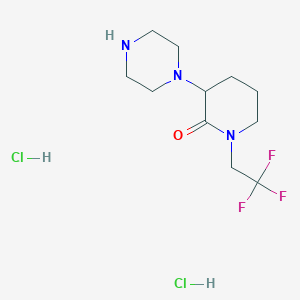

![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)

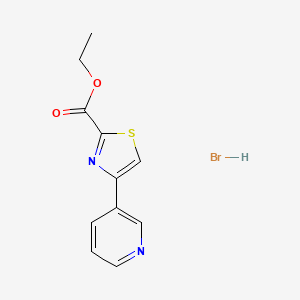
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)
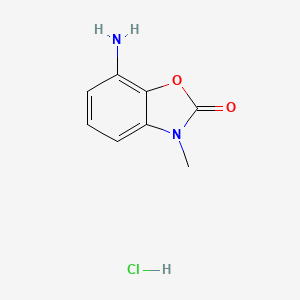

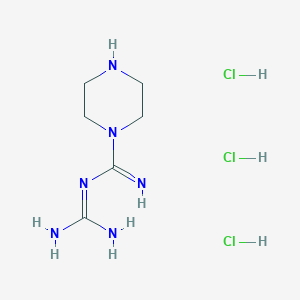
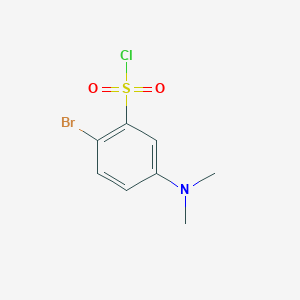
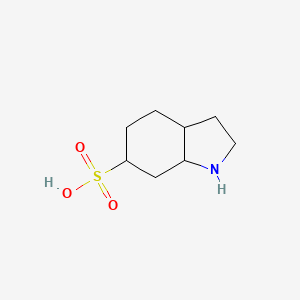
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)
